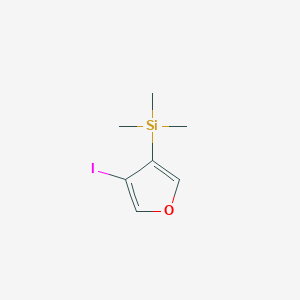
(4-Iodofuran-3-yl)trimethylsilane
Cat. No. B8556399
M. Wt: 266.15 g/mol
InChI Key: JNWNIPQQKAAGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09284270B2
Procedure details


To a 250 mL round-bottomed flask equipped with a magnetic stir-bar was placed the 3,4-bis(trimethylsilyl)furan (2.00 g, 9.41 mmol) as a solution in THF (138 mL). Silver trifluoroacetate (4.16 g, 18.8 mmol) was added and the mixture was stirred for 5 min at room temperature until the silver salt dissolved. The resulting colorless solution was cooled to −78° C. and I2 was then added as a solution in THF (50 mL) over 10 min. The mixture was stirred at −78° C. for 3 h after which time it was warmed to room temperature diluted with Et2O (200 mL) and then filtered through a cake of celite. The resulting brown solution was then washed with 50% aqueous Na2S2O3 (2×80 mL) followed by saturated aqueous NaHCO3 (50 mL), and then brine (50 mL). The organic layer was then dried over Na2SO4. Evaporation of the solvent in vacuo gave a yellow oil that was eluted through a plug of silica gel (hexanes, ca. 400 mL eluent) to give a colorless solution. Evaporation of the solvent gave (4-iodofuran-3-yl)trimethylsilane as a pale pink oil (2.20 g, 87%). 1H NMR: δ 7.49 (d, 1H, J=1.5 Hz), 7.22 (d, 1H, J=1.5 Hz), 0.30 (s, 9H). Ref.: Song, Z. Z., Wong, H. N. C. Liebigs Ann. Chem. 1994, 29-34.





Name
Silver trifluoroacetate
Quantity
4.16 g
Type
catalyst
Reaction Step Five


Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[C:7]([Si](C)(C)C)=[CH:6][O:5][CH:4]=1.[I:14]I>C1COCC1.CCOCC.FC(F)(F)C([O-])=O.[Ag+].[Ag]>[I:14][C:7]1[C:3]([Si:2]([CH3:13])([CH3:12])[CH3:1])=[CH:4][O:5][CH:6]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C1=COC=C1[Si](C)(C)C)(C)C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
138 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
Silver trifluoroacetate
|
|
Quantity
|
4.16 g
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[Ag+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −78° C. for 3 h after which time it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 250 mL round-bottomed flask equipped with a magnetic stir-bar
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a cake of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting brown solution was then washed with 50% aqueous Na2S2O3 (2×80 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was then dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a yellow oil that
|
WASH
|
Type
|
WASH
|
|
Details
|
was eluted through a plug of silica gel (hexanes, ca. 400 mL eluent)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C(=COC1)[Si](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
